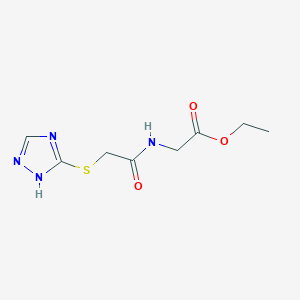

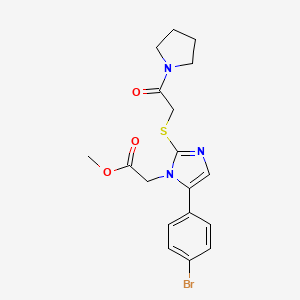

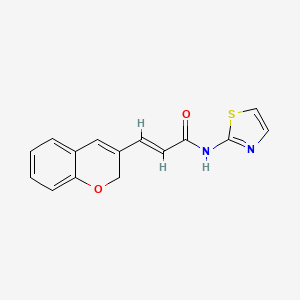

7-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide, also known as PDBu, is a potent protein kinase C (PKC) activator. It has been widely used in scientific research to investigate the mechanism of action and biochemical and physiological effects of PKC activation.

科学的研究の応用

Cardiovascular Effects

Research has shown that derivatives of benzothiadiazine exhibit significant cardiovascular effects, such as hypotensive activity. This activity has been particularly intense for certain compounds, which also produced an increase in differential pressure and, in some cases, was accompanied by pronounced bradycardia. The structure-activity relationships of these compounds suggest their potential application in developing cardiovascular drugs (Cameroni et al., 1978).

Kinetic Parameters of Chiral Derivatives

On-column stopped flow multidimensional HPLC and dynamic high-performance liquid chromatography were applied to investigate the influence of alkyl substituents on benzothiadiazine derivatives. These studies provided insights into the hydrolysis and enantiomerization rate constants of these compounds, indicating their stability and behavior under various conditions, which is crucial for their pharmacological applications (Carrozzo et al., 2009).

Potassium Channel Activation

Benzothiadiazine derivatives have been investigated for their ability to activate potassium channels, showing potent and selective inhibition of insulin release from rat pancreatic B-cells. This suggests their potential use in developing treatments for conditions related to insulin regulation (Boverie et al., 2005).

Phosphodiesterase Inhibition

A new family of benzyl derivatives of benzothiadiazine was synthesized, revealing the first heterocyclic family of compounds with phosphodiesterase 7 inhibitory properties. This discovery opens up new avenues for the treatment of T-cell-dependent disorders, highlighting the therapeutic potential of these compounds (Martínez et al., 2000).

Anti-HIV Activity

Derivatives of benzothiadiazine have been synthesized and tested as novel inhibitors of human immunodeficiency virus type 1 (HIV-1), with certain compounds showing promising anti-HIV-1 activity. This research suggests the potential use of these compounds in developing new treatments for HIV-1 (Di Santo et al., 1998).

特性

IUPAC Name |

(7-methyl-4,4-dioxo-1H-4λ6,1,2-benzothiadiazin-3-yl)-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S/c1-9-4-5-11-10(8-9)14-15-12(20(11,18)19)13(17)16-6-2-3-7-16/h4-5,8,14H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGAJCNOBXOQEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2)C(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

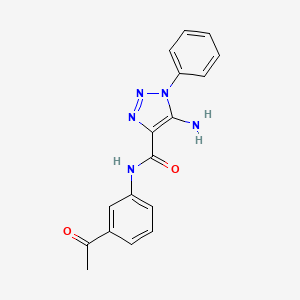

![N'-(2,3-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2836490.png)

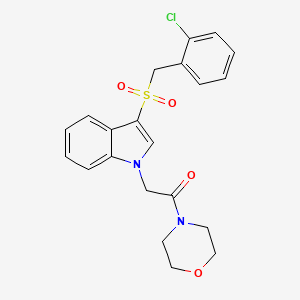

![4-Methoxy-7-methyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B2836494.png)

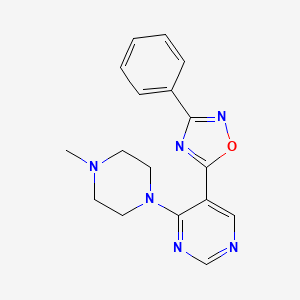

![N'-[(E)-furan-2-ylmethylidene]-3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B2836495.png)

![Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate](/img/structure/B2836508.png)